

# Application Notes & Protocols for Quantitative NMR (qNMR) Purity Assessment of Rivaroxaban Diol

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## Compound of Interest

Compound Name: *Rivaroxaban diol*

Cat. No.: *B565196*

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## Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the purity of active pharmaceutical ingredients (APIs) and their related substances.<sup>[1][2][3]</sup> Unlike chromatographic methods, qNMR is a primary analytical method that does not typically require a reference standard of the analyte itself for quantification.<sup>[1][4]</sup> Instead, it relies on the direct relationship between the integrated NMR signal intensity and the number of protons giving rise to that signal.<sup>[3]</sup>

This document provides a detailed application note and protocol for the use of  $^1\text{H}$  qNMR in assessing the purity of **Rivaroxaban diol**, a known metabolite of the anticoagulant drug Rivaroxaban.<sup>[5]</sup> The protocols outlined here are intended to guide researchers, scientists, and drug development professionals in establishing a robust and reliable method for the quality control of **Rivaroxaban diol**.

### Rivaroxaban and its Metabolite, **Rivaroxaban Diol**

Rivaroxaban is a direct Factor Xa inhibitor, which plays a crucial role in the blood coagulation cascade.<sup>[6][7][8]</sup> By inhibiting Factor Xa, Rivaroxaban effectively reduces thrombin generation

and prevents the formation of blood clots.<sup>[6]</sup><sup>[7]</sup><sup>[8]</sup> **Rivaroxaban diol** is a metabolite of Rivaroxaban and its purity is of significant interest in drug metabolism and safety studies.

## Principle of qNMR for Purity Assessment

The fundamental principle of qNMR lies in the fact that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.<sup>[3]</sup> For purity determination using an internal standard (IS), the purity of the analyte (**Rivaroxaban diol**) can be calculated using the following equation:

Where:

- $I_{\text{analyte}}$  and  $I_{\text{IS}}$  are the integrated areas of the signals for the analyte and the internal standard, respectively.<sup>[9]</sup>
- $N_{\text{analyte}}$  and  $N_{\text{IS}}$  are the number of protons corresponding to the integrated signals of the analyte and the internal standard.<sup>[9]</sup>
- $MW_{\text{analyte}}$  and  $MW_{\text{IS}}$  are the molecular weights of the analyte and the internal standard.  
<sup>[9]</sup>
- $m_{\text{analyte}}$  and  $m_{\text{IS}}$  are the masses of the analyte and the internal standard.<sup>[9]</sup>
- $Purity_{\text{IS}}$  is the certified purity of the internal standard.<sup>[10]</sup>

## Experimental Protocols

### Materials and Equipment

- Analyte: **Rivaroxaban diol**
- Internal Standard (IS): Maleic acid, Dimethyl sulfone, or another suitable certified reference material with known purity ( $\geq 99.5\%$ ). The choice of IS should ensure that its signals do not overlap with the analyte or solvent signals.
- Deuterated Solvent: Dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>) or other suitable deuterated solvent in which both the analyte and IS are fully soluble.

- NMR Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- NMR Tubes: 5 mm high-precision NMR tubes.
- Analytical Balance: Capable of weighing to  $\pm 0.01$  mg.
- Volumetric Flasks and Pipettes
- Vortex Mixer and/or Sonicator

## Sample Preparation

Accurate sample preparation is critical for reliable qNMR results.

- Internal Standard Stock Solution:
  - Accurately weigh approximately 10-20 mg of the internal standard into a 10 mL volumetric flask.
  - Dissolve the IS in the deuterated solvent (e.g., DMSO-d<sub>6</sub>) and make up to the mark.
  - Calculate the exact concentration of the IS solution.
- Analyte Sample Preparation:
  - Accurately weigh approximately 15-25 mg of **Rivaroxaban diol** into a vial.
  - Accurately add a known volume (e.g., 1.0 mL) of the internal standard stock solution to the vial.
  - Ensure complete dissolution of the sample using a vortex mixer or sonicator.
  - Transfer an appropriate volume (typically 600-700  $\mu$ L) of the final solution into a 5 mm NMR tube.

## NMR Data Acquisition

To obtain accurate quantitative data, specific NMR acquisition parameters must be carefully optimized.

Parameter	Recommended Value/Setting	Rationale
Pulse Program	A standard 90° pulse-acquire sequence (e.g., zg30 on Bruker)	Ensures maximum signal intensity for quantification.
Transmitter Frequency	Calibrated for $^1\text{H}$ on the specific instrument	Ensures accurate chemical shift referencing.
Spectral Width (SW)	~16 ppm (e.g., -2 to 14 ppm)	Covers the entire chemical shift range of interest.
Acquisition Time (AQ)	$\geq 3$ seconds	Provides sufficient digital resolution for accurate integration.
Relaxation Delay (D1)	$\geq 5 \times T_1$ of the slowest relaxing proton of interest	Ensures complete relaxation of all relevant protons, which is crucial for accurate quantification. A conservative value of 30-60 seconds is often used if $T_1$ values are unknown.
Number of Scans (NS)	16 - 64 (or as needed for adequate S/N)	Should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals to be integrated.
Receiver Gain (RG)	Optimized to avoid signal clipping	Prevents ADC overflow and ensures signal linearity.
Temperature	298 K (25 °C) with temperature regulation	Maintains stable experimental conditions to minimize chemical shift variations.

## NMR Data Processing

- Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz.
- Phasing: Manually phase the spectrum to obtain a pure absorption lineshape for all signals.
- Baseline Correction: Apply a polynomial baseline correction to the entire spectrum.
- Referencing: Reference the spectrum to the residual solvent signal (e.g., DMSO-d<sub>5</sub> at 2.50 ppm).
- Integration:
  - Select well-resolved, singlet signals for both **Rivaroxaban diol** and the internal standard for integration.
  - Integrate the selected signals over a sufficiently wide chemical shift range (at least 20-30 times the signal half-width) to encompass the entire signal area.
  - Record the integral values.

## Data Presentation and Calculation

The following table summarizes the necessary data for the purity calculation of **Rivaroxaban diol**.

Parameter	Symbol	Value	Source
Mass of Rivaroxaban diol	m_analyte	User-defined	Weighed
Mass of Internal Standard	m_IS	User-defined	Weighed
Molecular Weight of Rivaroxaban diol	MW_analyte	453.9 g/mol	[6]
Molecular Weight of Internal Standard	MW_IS	e.g., 116.07 g/mol for Maleic Acid	Known
Purity of Internal Standard	Purity_IS	e.g., 99.8%	Certificate of Analysis
Integral of Rivaroxaban diol Signal	I_analyte	From spectrum	NMR Data
Number of Protons (Rivaroxaban diol)	N_analyte	User-determined from spectrum	NMR Data
Integral of Internal Standard Signal	I_IS	From spectrum	NMR Data
Number of Protons (Internal Standard)	N_IS	e.g., 2 for Maleic Acid	Known

#### Example Calculation:

Assuming Maleic Acid as the internal standard and a specific, well-resolved singlet in the **Rivaroxaban diol** spectrum corresponding to 2 protons is used for quantification.

- m\_analyte = 20.15 mg
- m\_IS = 10.05 mg
- MW\_analyte = 453.9 g/mol

- MW\_IS = 116.07 g/mol
- Purity\_IS = 99.8%
- I\_analyte = 1.50
- N\_analyte = 2
- I\_IS = 1.00
- N\_IS = 2

Caption: Workflow for qNMR purity assessment of **Rivaroxaban diol**.

## Conclusion

Quantitative  $^1\text{H}$  NMR spectroscopy provides a reliable and accurate method for the purity assessment of **Rivaroxaban diol**. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this application note, researchers can confidently determine the purity of their samples. The use of a certified internal standard and careful optimization of experimental parameters are paramount to achieving high-quality, reproducible results. This method is a valuable tool for quality control in the research, development, and manufacturing of pharmaceuticals.

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